1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a propanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanone
- 1-(3-Pyridyl)-2-propanone
- 1-(4-Piperidinyl)pyridin-3-yl)propan-1-one
Comparison: 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(6-piperidin-1-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-2-12(16)11-6-7-13(14-10-11)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
MNVIIGWIILDJSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
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